5-Methoxy[1,1'-biphenyl]-2-ol
Description
Significance of Biaryl Scaffolds in Modern Organic Synthesis and Advanced Materials Science
Biaryl scaffolds, the core structure of biphenyls, are of immense importance in contemporary science. uva.nlmdpi.com They are integral to a wide array of pharmaceuticals, bioactive molecules, and functional materials. uva.nl The versatility of the biaryl unit allows it to serve as a fundamental building block in the creation of natural products, chiral reagents, and as inflexible "spacers" within larger molecular architectures. arabjchem.orgresearchgate.net In materials science, biphenyl (B1667301) derivatives are crucial for the development of liquid crystals and the fluorescent layers in Organic Light-Emitting Diodes (OLEDs). arabjchem.orgresearchgate.netrsc.org
The synthesis of these scaffolds is a major focus of research, with efforts aimed at developing more efficient and environmentally friendly methods. uva.nl Traditional synthesis often involves coupling two pre-functionalized aryl partners, which can generate significant waste. uva.nl Modern approaches, such as non-directed C-H arylation, seek to overcome these limitations by directly functionalizing C-H bonds, representing a more atom-economical process. uva.nl The development of innovative catalytic systems, for instance, those based on Pd/S,O ligands, is paving the way for greener chemical transformations. uva.nl
Pervasive Role of Biphenyl Derivatives in Medicinal Chemistry and Diverse Biological Systems
The biphenyl moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. arabjchem.orgresearchgate.netrsc.org Functionalization of the basic biphenyl structure is key, as the introduction of active groups allows for the synthesis of a vast range of pharmacologically significant compounds. arabjchem.orgresearchgate.net Biphenyl derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anti-proliferative properties. arabjchem.orgresearchgate.netrsc.org
Their applications extend to treatments for a variety of conditions, with patented derivatives used as immunosuppressants, antihypertensives, and antitumor agents. rsc.orgrsc.org The ability of the biphenyl scaffold to be modified allows chemists to fine-tune the biological activity of molecules, leading to the development of new and more effective drugs. arabjchem.orgresearchgate.net
Contextualization of 5-Methoxy[1,1'-biphenyl]-2-ol and its Analogs in Contemporary Chemical Research
Within the broad class of biphenyls, this compound is a specific substituted biphenyl that, along with its analogs, is a subject of interest in chemical research. While direct research on this exact compound is not extensively documented in the provided results, we can infer its relevance from studies on similar structures. For instance, the analog 4'-Methoxy[1,1'-biphenyl]-2,5-diol is noted for its antioxidant properties due to its hydroxyl groups, suggesting potential pharmaceutical applications. ontosight.ai
The synthesis and properties of various methoxy- and hydroxy-substituted biphenyls are explored in different research contexts. For example, compounds like 2'-Methoxy-[1,1'-biphenyl]-2-ol and 5-Methoxy-2'-methyl[1,1'-biphenyl]-3-ol are available for research purposes, indicating their use in scientific investigations. bldpharm.comnih.gov The study of such analogs contributes to a deeper understanding of how different substituents on the biphenyl scaffold influence the molecule's chemical and biological properties. Research on related compounds, such as 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole, highlights the ongoing synthesis and characterization of complex biphenyl derivatives for potential applications in areas like optical materials. researchgate.net
Structure
3D Structure
Properties
CAS No. |
13522-82-2 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-methoxy-2-phenylphenol |
InChI |
InChI=1S/C13H12O2/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10/h2-9,14H,1H3 |
InChI Key |
DFPOSPNSJJTZOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in the Formation and Transformation of 5 Methoxy 1,1 Biphenyl 2 Ol
Mechanistic Pathways of Palladium-Catalyzed Cross-Coupling Reactions, Including Oxidative Addition, Transmetalation, and Reductive Elimination
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for constructing the C-C bond that forms the biphenyl (B1667301) scaffold of 5-Methoxy[1,1'-biphenyl]-2-ol. rsc.orgbohrium.com The catalytic cycle of these reactions is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.orglibretexts.org
The catalytic cycle begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. nih.govwikipedia.org This step involves the insertion of the palladium atom into the carbon-halogen bond of the aryl halide, resulting in the formation of a square planar palladium(II) intermediate. nih.govlibretexts.org The reactivity of the aryl halide in this step typically follows the order I > OTf > Br >> Cl. libretexts.orgharvard.edu For the synthesis of this compound, this would involve the reaction of a suitably substituted aryl halide, such as a methoxy-halophenol derivative, with the Pd(0) catalyst.
The next step is transmetalation , where an organometallic reagent, such as an arylboronic acid in the Suzuki-Miyaura coupling, transfers its organic group to the palladium(II) complex. nih.govnobelprize.org A base is typically required to activate the organoboron compound, forming a more nucleophilic borate (B1201080) species that facilitates the transfer of the aryl group to the palladium center. gre.ac.uk This step results in a diorganopalladium(II) complex, where both aryl groups that will form the biphenyl are attached to the palladium.
Finally, the cycle concludes with reductive elimination . In this step, the two organic ligands on the palladium(II) complex couple, forming the new C-C bond of the biphenyl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgnobelprize.org
Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling for this compound Synthesis
| Step | Description | Key Intermediates |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide. nih.govwikipedia.org | Aryl-Pd(II)-Halide complex |
| Transmetalation | An organometallic reagent transfers an aryl group to the Pd(II) complex. nih.govnobelprize.org | Diorganopalladium(II) complex |
| Reductive Elimination | The two aryl groups on the Pd(II) complex couple to form the biphenyl product and regenerate the Pd(0) catalyst. libretexts.orgnobelprize.org | This compound, Pd(0) catalyst |
Radical and Ionic Intermediate Pathways in Biphenyl Coupling Reactions (e.g., Wurtz-Fittig Reaction)
The Wurtz-Fittig reaction provides an alternative, albeit less common, method for forming biphenyls and can proceed through either radical or ionic pathways. rsc.orglscollege.ac.in This reaction involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal. vedantu.comquizlet.com
The radical mechanism is initiated by the transfer of an electron from sodium to the aryl and alkyl halides, leading to the formation of aryl and alkyl radicals. unacademy.combyjus.comiitk.ac.in These radicals can then combine to form the desired biphenyl product. rsc.org The formation of side products, which cannot be explained by an ionic mechanism, provides evidence for the radical pathway. lscollege.ac.inunacademy.com
Alternatively, the reaction can proceed through an ionic mechanism , also known as the organo-alkali mechanism. byjus.com In this pathway, the aryl halide reacts with sodium to form an organosodium intermediate. byjus.com This intermediate, being a strong nucleophile, can then attack the alkyl halide in a nucleophilic substitution reaction to form the C-C bond. byjus.com The relative reactivity of the halides can influence which pathway is favored. vedantu.com
Table 2: Comparison of Mechanistic Pathways in the Wurtz-Fittig Reaction
| Mechanism | Initiating Step | Key Intermediates | Product Formation |
| Radical | Electron transfer from sodium to halides. unacademy.combyjus.com | Aryl and alkyl radicals. rsc.org | Combination of radicals. rsc.org |
| Ionic (Organo-alkali) | Formation of an organosodium compound from the aryl halide. byjus.com | Organosodium intermediate. byjus.com | Nucleophilic attack on the alkyl halide. byjus.com |
Detailed Mechanistic Insights into Electrophilic Aromatic Substitution on Biphenyl Systems, including Arenium Ion Formation
Biphenyls, like benzene (B151609), can undergo electrophilic aromatic substitution reactions. rsc.orgnih.gov The presence of the two phenyl rings influences the reactivity and regioselectivity of these reactions. stackexchange.com The key intermediate in these reactions is the arenium ion , also known as a Wheland intermediate or sigma complex. slideshare.netwikipedia.orgiupac.org
For a substituted biphenyl like this compound, the existing methoxy (B1213986) and hydroxyl groups will direct incoming electrophiles. Both the -OCH3 and -OH groups are activating and ortho-, para-directing due to their ability to donate electron density to the ring through resonance. stackexchange.com The electrophile will preferentially attack the positions that lead to the most stable arenium ion intermediate. The stability of the arenium ion is enhanced when the positive charge can be delocalized onto the oxygen atoms of the methoxy and hydroxyl groups.
The final step of the reaction involves the removal of a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted biphenyl product. slideshare.net While the arenium ion is a widely accepted intermediate, some studies suggest that for certain electrophiles and conditions, the reaction may proceed through a concerted pathway without the formation of a distinct arenium ion intermediate. pnas.org
Nucleophilic Substitution and Elimination Pathways Relevant to Precursor Chemistry or Derivative Transformations
Nucleophilic substitution and elimination reactions are fundamental in organic synthesis and can be relevant to the preparation of precursors for this compound or for the transformation of this compound into other derivatives.
Nucleophilic aromatic substitution (SNAr) can occur on aryl halides that are activated by strongly electron-withdrawing groups. While the methoxy and hydroxyl groups of this compound are electron-donating, the synthesis of its precursors might involve SNAr reactions. For instance, a dihalobenzene could be a starting material where one halogen is selectively replaced by a methoxy group via an SNAr reaction, provided the ring is suitably activated.
Nucleophilic substitution reactions on sp3-hybridized carbons are also crucial. For example, the synthesis of a precursor might involve the reaction of a phenoxide with an alkyl halide (Williamson ether synthesis). In the context of this compound, a precursor could be synthesized by reacting a substituted phenol (B47542) with a methylating agent in a nucleophilic substitution reaction.
Elimination reactions are often in competition with nucleophilic substitution. These reactions involve the removal of two substituents from adjacent atoms to form a double bond. While not directly involved in the formation of the biphenyl core, elimination reactions could be relevant in the synthesis of precursors or in side reactions. For example, if a precursor molecule contains a leaving group on an alkyl chain attached to one of the phenyl rings, treatment with a base could lead to an elimination reaction, forming an alkene.
Mechanistic Studies of C-H Activation Processes, Including the Role of Metal Intermediates (e.g., Pd(II)/Pd(IV) Cycles)
Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of biphenyls, avoiding the need for pre-functionalized starting materials. nih.gov Palladium catalysis plays a significant role in these transformations, often involving catalytic cycles that differ from the traditional Pd(0)/Pd(II) pathway. nih.gov
One such pathway involves a Pd(II)/Pd(IV) catalytic cycle . nih.gov In this mechanism, a Pd(II) species can directly react with a C-H bond of an arene, such as a derivative of this compound, in a step known as concerted metalation-deprotonation (CMD). nih.gov This forms a palladacycle intermediate. This intermediate can then be oxidized by an external oxidant to a Pd(IV) species. researchgate.net Subsequent reductive elimination from the Pd(IV) center can form a new C-C or C-heteroatom bond, regenerating the Pd(II) catalyst. nih.gov
The direct arylation of phenols is a specific example of C-H activation. nih.govresearchgate.net While some methods are metal-free and proceed through benzyne (B1209423) intermediates, nih.govnih.gov palladium-catalyzed versions are also known. These reactions can be used to introduce an aryl group onto a phenol, a key step in forming the biphenyl structure. The mechanism can involve the coordination of the palladium catalyst to the phenol, followed by C-H activation and subsequent coupling with an aryl halide.
The choice of ligands and oxidants is crucial in directing the reaction towards a specific C-H bond and in facilitating the Pd(II)/Pd(IV) catalytic cycle. nih.gov Computational studies have been instrumental in elucidating the energetics and intermediates of these complex catalytic cycles. nih.gov
Table 3: Comparison of Palladium Catalytic Cycles
| Catalytic Cycle | Key Oxidation States | C-H Activation Step | Role of Oxidant |
| Pd(0)/Pd(II) | Pd(0), Pd(II) | Not the primary pathway for C-H activation | Not typically required |
| Pd(II)/Pd(IV) | Pd(II), Pd(IV) | Concerted metalation-deprotonation (CMD). nih.gov | To oxidize Pd(II) to Pd(IV). researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methoxy 1,1 Biphenyl 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides insight into the molecule's stereochemistry.
High-Resolution ¹H and ¹³C NMR Analysis: Comprehensive Chemical Shift Assignments and Advanced Coupling Constant Interpretation
The ¹H and ¹³C NMR spectra of 5-Methoxy[1,1'-biphenyl]-2-ol are predicted based on the analysis of its constituent functional groups—a phenol (B47542), a methoxy (B1213986) ether, and a disubstituted biphenyl (B1667301) system. The electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups significantly influence the chemical shifts of the aromatic protons and carbons, causing them to be more shielded (shifted to a higher field) compared to those in unsubstituted benzene (B151609).
¹H NMR Spectroscopy: The spectrum is expected to show signals for eight aromatic protons, one phenolic hydroxyl proton, and three methoxy protons.
Phenolic Proton (-OH): A broad singlet, typically appearing in the range of 4-7 ppm, the exact position of which is sensitive to solvent, concentration, and temperature.
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected around 3.8 ppm. rsc.org
Aromatic Protons: The eight aromatic protons will appear between 6.5 and 8.0 ppm. rsc.org The specific substitution pattern creates distinct spin systems. The protons on the phenol ring (H-3, H-4, H-6) will form one system, while the protons on the second phenyl ring (H-2' to H-6') will form another. Coupling constants are critical for assignment; typical ortho-coupling (³J) is in the range of 6-8 Hz, while meta-coupling (⁴J) is smaller, around 2-3 Hz. youtube.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display 13 distinct signals, one for each carbon atom, assuming free rotation around the biphenyl bond.
Methoxy Carbon (-OCH₃): A signal around 55-56 ppm is characteristic for an aromatic methoxy group. rsc.org
Aromatic Carbons: The 12 aromatic carbons will resonate in the 110-160 ppm region. The carbons directly attached to the oxygen atoms (C-2 and C-5) will be the most deshielded due to the electronegativity of oxygen.
The following tables provide the predicted chemical shift assignments for this compound.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| OH | ~5.0 | br s | - |
| H-3 | ~6.95 | d | J = 8.5 Hz |
| H-4 | ~6.80 | dd | J = 8.5, 2.5 Hz |
| H-6 | ~7.10 | d | J = 2.5 Hz |
| H-2', H-6' | ~7.55 | m | - |
| H-3', H-5' | ~7.40 | m | - |
| H-4' | ~7.30 | m | - |
| -OCH₃ | ~3.85 | s | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~128.5 |
| C-2 | ~150.0 |
| C-3 | ~115.0 |
| C-4 | ~118.0 |
| C-5 | ~155.0 |
| C-6 | ~116.0 |
| C-1' | ~138.0 |
| C-2', C-6' | ~129.0 |
| C-3', C-5' | ~128.0 |
| C-4' | ~127.0 |
| -OCH₃ | ~55.8 |
Two-Dimensional NMR Techniques for Complex Structural and Stereochemical Elucidation (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure of this compound by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. nih.gov For this compound, COSY would show correlations between H-3 and H-4, and between H-4 and H-6 on the substituted ring. On the unsubstituted ring, correlations would be observed between adjacent protons (e.g., H-2' with H-3', H-3' with H-4', etc.), confirming the spin systems on each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. columbia.edu It is used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.85 ppm would correlate with the carbon signal at ~55.8 ppm, confirming the methoxy group assignment.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (typically 2- and 3-bond) couplings between protons and carbons, which is crucial for piecing together the molecular skeleton. columbia.edunih.gov Key expected HMBC correlations for confirming the structure of this compound include:
A three-bond correlation from the methoxy protons (-OCH₃) to C-5.
A three-bond correlation from H-6 to C-2 and C-4.
Correlations from protons on one ring to carbons on the other, such as from H-6 to C-1' and C-2', which unambiguously establish the biphenyl linkage. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, which is essential for determining stereochemistry and conformation. libretexts.org In this compound, NOESY correlations would be expected between protons on adjacent rings (e.g., H-6 and H-2'/H-6'), providing information about the preferred dihedral (twist) angle between the two phenyl rings. researchgate.net A correlation between the methoxy protons and H-4 or H-6 would also confirm their relative positions on the ring.
Correlation of Experimental NMR Parameters with Quantum Chemical Predictions
In the absence of definitive experimental data or to resolve ambiguities in spectral assignments, quantum chemical calculations are employed. Density Functional Theory (DFT) is a widely used method for predicting NMR chemical shifts. rsc.orgresearchgate.net The standard procedure involves:
Optimization of the molecular geometry of this compound using a suitable DFT functional (e.g., B3LYP) and basis set.
Calculation of the NMR shielding tensors for this optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method. youtube.com
Conversion of the calculated absolute shielding values (σ) into chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically Tetramethylsilane (TMS).
These theoretical predictions can be correlated with experimental data to validate spectral assignments. tifrh.res.in Studies on other methoxy-containing aromatic compounds have shown a strong linear correlation between DFT-calculated and experimental chemical shifts, making it a reliable predictive tool. hmdb.ca Such calculations can be particularly useful for distinguishing between isomers and understanding how conformational changes, like the rotation of the methoxy group, affect the ¹³C chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragment Ion Analysis
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the molecular mass with very high precision (typically to within 5 ppm), which in turn enables the unambiguous determination of the molecular formula.
For this compound, the molecular formula is C₁₃H₁₂O₂. The expected monoisotopic mass can be calculated with high precision.
Calculated Exact Mass for C₁₃H₁₂O₂
| Formula | Monoisotopic Mass (Da) |
|---|---|
| C₁₃H₁₂O₂ | 200.08373 |
The fragmentation pattern in electron ionization (EI) mass spectrometry provides structural clues. chemguide.co.uk For this compound, characteristic fragmentation pathways are expected: libretexts.org
Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the methoxy ether results in a prominent fragment ion at [M-15]⁺.
Loss of carbon monoxide (CO): Phenols often undergo fragmentation by losing CO, which would lead to a fragment at [M-28]⁺.
Combined Loss: A subsequent loss of CO from the [M-15]⁺ fragment could produce an ion at [M-15-28]⁺ or [M-43]⁺.
Predicted HRMS Fragmentation for this compound
| m/z (Da) | Fragment | Description |
|---|---|---|
| 200.0837 | [C₁₃H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 185.0603 | [C₁₂H₉O₂]⁺ | Loss of •CH₃ |
| 172.0940 | [C₁₂H₁₂O]⁺ | Loss of CO |
| 157.0708 | [C₁₁H₉O]⁺ | Loss of •CH₃ and CO |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups within a molecule based on their characteristic vibrational frequencies. nih.gov The IR spectrum of this compound would be dominated by absorptions from the O-H, C-H, C-O, and C=C bonds.
Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H stretch (Phenol) | 3550–3200 | Broad, strong band due to hydrogen bonding |
| C-H stretch (Aromatic) | 3100–3000 | Medium to weak, sharp bands |
| C-H stretch (Methoxy) | 2988–2880 | Asymmetric and symmetric stretching researchgate.net |
| C=C stretch (Aromatic Ring) | 1600–1450 | Multiple medium to strong bands |
| C-O stretch (Aryl Ether) | 1275–1200 (asymmetric), 1075–1020 (symmetric) | Strong bands |
| C-O stretch (Phenol) | ~1200 | Strong band |
| C-H out-of-plane bend | 900–675 | Strong bands indicative of substitution pattern |
Analysis of the IR spectrum of the related compound 4-methoxybiphenyl (B1664174) shows characteristic peaks for the methoxy group and the biphenyl structure, which supports these predicted ranges. nist.gov The precise frequencies and patterns, particularly in the fingerprint region (below 1500 cm⁻¹), are unique to the molecule's specific structure and substitution.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification and Conformational Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound reveals characteristic absorption bands that confirm its molecular structure.
The presence of the hydroxyl (-OH) group is identified by a broad stretching vibration band in the region of 3200-3600 cm⁻¹. This broadening is indicative of intermolecular hydrogen bonding. nih.govmdpi.com The stretching vibrations of the C-H bonds in the aromatic rings typically appear in the range of 3000-3100 cm⁻¹. msu.edu
The methoxy group (-OCH₃) exhibits several characteristic vibrations. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group are observed around 2954-3029 cm⁻¹ and 2834-2930 cm⁻¹, respectively. scielo.org.za The C-O stretching vibration of the methoxy group is typically found in the region of 1000-1300 cm⁻¹, often appearing as a strong band. esisresearch.orgresearchgate.net Specifically, the asymmetric C-O-C stretching is expected around 1235-1275 cm⁻¹, while the symmetric stretch is observed at lower wavenumbers. esisresearch.org
Vibrations associated with the biphenyl core include C=C stretching within the aromatic rings, which give rise to a series of bands between 1400 cm⁻¹ and 1600 cm⁻¹. msu.edu The specific positions and intensities of these bands can be influenced by the substituents on the rings. The conformation of the biphenyl system, specifically the dihedral angle between the two phenyl rings, can also influence the vibrational spectra.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Methoxy (-OCH₃) | Asymmetric C-H Stretch | ~2960 |
| Methoxy (-OCH₃) | Symmetric C-H Stretch | ~2840 |
| Methoxy (-OCH₃) | C-O Stretch | 1000-1300 |
| Biphenyl Core | C=C Aromatic Stretch | 1400-1600 |
Electronic and Photophysical Spectroscopy
Electronic and photophysical spectroscopy provide insights into the electronic structure and excited-state properties of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org For conjugated systems like biphenyls, the most significant electronic transitions are π → π* transitions. libretexts.org
The UV-Vis spectrum of this compound is characterized by absorption bands that are influenced by the extended π-conjugation of the biphenyl system and the electronic effects of the methoxy and hydroxyl substituents. The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted biphenyl. This is due to the delocalization of the lone pair of electrons on the oxygen atom into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap. researchgate.net
The position of the absorption maximum (λ_max) can also be affected by the solvent polarity, a phenomenon known as solvatochromism. researchgate.netijcce.ac.ir In polar solvents, the excited state may be stabilized to a different extent than the ground state, leading to shifts in the absorption wavelength. researchgate.netnih.gov For phenolic compounds, the interaction with protic or aprotic solvents can significantly influence the electronic transitions. nih.gov
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λ_max Range (nm) | Solvent Effects |
| π → π* | ~250-300 | Bathochromic shift with increasing solvent polarity |
Fluorescence Spectroscopy: Characterization of Emission Properties and Quantum Yields
Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been electronically excited. Many biphenyl derivatives are known to be fluorescent. researchgate.net The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift.
The fluorescence properties of this compound, including its emission wavelength and fluorescence quantum yield (Φ_F), are influenced by its molecular structure and environment. The quantum yield, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. researchgate.net Substituents on the biphenyl rings can significantly impact the quantum yield. For instance, electron-donating groups like the methoxy group can sometimes enhance fluorescence. nih.gov
The nature of the solvent can also play a crucial role in the fluorescence behavior. Solvent polarity can affect the energy of the excited state and influence non-radiative decay pathways, thereby altering the fluorescence intensity and quantum yield. nih.gov In some cases, intramolecular hydrogen bonding involving the hydroxyl group could also affect the emission properties.
Table 3: Illustrative Fluorescence Properties of a Substituted Biphenyl
| Parameter | Description | Typical Value/Observation |
| Emission λ_max | Wavelength of maximum fluorescence intensity | Red-shifted from absorption λ_max |
| Quantum Yield (Φ_F) | Efficiency of fluorescence | Can be influenced by substituents and solvent |
| Stokes Shift | Difference in wavelength between absorption and emission maxima | Dependent on molecular structure and solvent |
X-ray Crystallography for Single-Crystal Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net A single-crystal X-ray diffraction study of this compound would provide detailed information about its solid-state conformation, including bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings.
Table 4: Potential Crystallographic Data for this compound
| Parameter | Information Provided |
| Crystal System & Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions | Size and shape of the repeating unit |
| Bond Lengths & Angles | Precise geometric parameters of the molecule |
| Dihedral Angle | Twist angle between the two phenyl rings |
| Hydrogen Bonding | Details of intermolecular hydrogen bond network |
| Molecular Packing | Arrangement of molecules in the crystal |
Theoretical and Computational Investigations of 5 Methoxy 1,1 Biphenyl 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the molecular structure and electronic properties of 5-Methoxy[1,1'-biphenyl]-2-ol. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of various molecular parameters that are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure and Geometry Optimization
Distortions from planarity are common in substituted biphenyls and can be quantified through DFT calculations. rsc.org The resulting optimized geometry provides the foundation for all other computational analyses, including the calculation of vibrational frequencies to confirm that the structure corresponds to a true energy minimum.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies) and Energy Gaps, and their Correlation with Reactivity and Electronic Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. malayajournal.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. malayajournal.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability of a molecule. malayajournal.org A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests that the molecule is more reactive and can be easily excited. malayajournal.orgnih.gov For this compound, the presence of the electron-donating methoxy (B1213986) and hydroxyl groups is expected to raise the energy of the HOMO, while the effect on the LUMO will also be significant. The distribution of the HOMO and LUMO across the molecule, visualized through orbital plots, reveals the likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Calculated Frontier Orbital Energies and Related Parameters for a Biphenyl (B1667301) System (Note: The following data is illustrative for a substituted biphenyl system and not specific to this compound due to the absence of published data for this specific compound.)
| Parameter | Value |
| HOMO Energy | -6.514 eV |
| LUMO Energy | -2.696 eV |
| HOMO-LUMO Gap (ΔE) | 3.818 eV |
| Ionization Potential (I) | 6.514 eV |
| Electron Affinity (A) | 2.696 eV |
| Global Hardness (η) | 1.909 eV |
| Global Softness (S) | 0.262 eV⁻¹ |
| Electronegativity (χ) | 4.605 eV |
| Chemical Potential (μ) | -4.605 eV |
| Electrophilicity Index (ω) | 5.526 eV |
Data based on a representative DFT calculation for a substituted biphenyl derivative. malayajournal.org
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. malayajournal.org Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and are prone to nucleophilic attack. malayajournal.org
For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the oxygen of the methoxy group, indicating these are likely sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it a potential hydrogen bond donor. The aromatic rings will also display regions of varying potential, influenced by the electron-donating substituents.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.org It allows for the investigation of charge transfer interactions, hyperconjugation, and delocalization effects within the molecule. rsc.org By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the stabilization energies associated with these interactions.
Molecular Modeling and Chemoinformatics
Beyond quantum chemical calculations, molecular modeling and chemoinformatics techniques offer complementary approaches to understanding the properties and potential applications of this compound, particularly in the context of drug design.
Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA) in Ligand-Based Drug Design
Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA) are key components of ligand-based drug design, where the properties of a set of molecules are correlated with their biological activity. These methods are particularly useful when the three-dimensional structure of the biological target is unknown.
MSA characterizes the three-dimensional shape of a molecule, which is a critical determinant of its ability to bind to a receptor. For this compound, its shape will be defined by the dihedral angle between the phenyl rings and the orientation of the substituents.
MFA, a type of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) study, goes a step further by calculating the steric and electrostatic fields surrounding a molecule. These fields are then used to build a statistical model that relates the field values to the biological activity. While specific biological activity data for this compound is not available, these methods could be hypothetically applied to a series of related biphenyl derivatives to understand the structural requirements for a particular biological effect. The insights gained from such an analysis could guide the design of new, more potent analogues.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling for Predictive Biology
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a computational technique used to establish a correlation between the biological activity of a set of compounds and their three-dimensional properties. For biphenyl derivatives, including structures related to this compound, 3D-QSAR studies provide critical insights into the structural requirements for therapeutic activity.
Methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. tandfonline.comelsevierpure.com These methods generate statistical models based on the steric and electrostatic fields of the molecules. A training set of molecules with known biological activities is used to build the model, which is then validated using an external test set. tandfonline.comnih.gov
For instance, 3D-QSAR studies on biphenyl derivatives as aromatase inhibitors have yielded statistically significant models with high correlation coefficients (R²) for training sets and excellent predictive power (Q²) for test sets. nih.gov In one such study, a four-point pharmacophore model was developed featuring two hydrogen-bond acceptors and two aromatic rings, resulting in a 3D-QSAR model with an R² of 0.977 and a Q² of 0.946. nih.gov Similarly, studies on biphenyl-substituted pyridone derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) produced robust CoMFA and CoMSIA models with strong predictive capabilities. tandfonline.com
The resulting 3D-QSAR contour maps visualize the regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for biological activity. This information is invaluable for designing new molecules, like derivatives of this compound, with potentially enhanced potency and selectivity. nih.govnih.gov
Table 1: Representative Statistical Results from 3D-QSAR Studies on Biphenyl Derivatives
| Study Subject | Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (External validation) | Reference |
|---|---|---|---|---|---|
| Biphenyl-substituted pyridone derivatives (HIV-1 NNRTIs) | CoMFA | 0.688 | 0.976 | 0.831 | tandfonline.com |
| Biphenyl-substituted pyridone derivatives (HIV-1 NNRTIs) | CoMSIA | 0.758 | 0.968 | 0.828 | tandfonline.com |
| Biphenyl derivatives (Aromatase Inhibitors) | Pharmacophore/3D-QSAR | 0.946 | 0.977 | Not Reported | nih.gov |
| Biphenyl carboxylic acid (MMP-3 Inhibitors) | 3D-HoVAIF-PLS | 0.841 | 0.873 | Not Reported | researchgate.net |
This table is generated based on data from multiple sources and is for illustrative purposes.
Computational Docking Studies with Biological Macromolecular Targets
Computational docking is a powerful tool used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or nucleic acid. biointerfaceresearch.com This method helps to elucidate the binding mode and estimate the binding affinity of a ligand like this compound to a specific biological target. The process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and scoring the different poses based on energy functions. unifi.it
For biphenyl analogues, docking studies have been performed against a variety of macromolecular targets to understand their mechanism of action. For example, docking studies of biphenyl carboxylic acid derivatives into the active site of matrix metalloproteinase-3 (MMP-3) have been used to generate optimal conformations for subsequent 3D-QSAR analysis. researchgate.net In other research, docking of biphenyl analogues into the p38α MAP kinase active site revealed key binding interactions with amino acid residues like Met109, Lys53, Asp168, and Glu71. researchgate.net
The results of docking studies are often reported as a binding affinity score (e.g., in kcal/mol), where a more negative value typically indicates a stronger interaction. These studies provide a structural basis for the observed biological activity and can explain why certain derivatives are more potent than others. biointerfaceresearch.comresearchgate.net For example, docking of biphenyl pyrazoline derivatives against a breast cancer protein (1OQA) identified compounds with the best binding affinity scores, guiding the selection of candidates for further experimental testing. biointerfaceresearch.com This approach allows for the rational design of new inhibitors based on the specific interactions observed in the docking simulations. unifi.itscivisionpub.com
Table 2: Examples of Docking Studies on Biphenyl Derivatives
| Compound Series | Target Protein | Software/Method | Key Findings/Scores | Reference |
|---|---|---|---|---|
| Biphenyl pyrazoline derivatives | Breast Cancer Protein (1OQA) | Not Specified | Best binding affinity score: -8.5 kcal/mol for compounds 19, 20, 24 | biointerfaceresearch.com |
| Direct analogues of flurbiprofen | p38α MAP Kinase | Glide | Active molecule 3g showed a Glide XP score of -8.39 with key residue interactions. | researchgate.net |
| Biphenyl carboxylic acid derivatives | Matrix Metalloproteinase-3 (MMP-3) | LigandFit | Docking scores showed significant correlation with biological activities. | researchgate.net |
This table is generated based on data from multiple sources and is for illustrative purposes.
First-Principles Simulations for Reaction Kinetics and Dynamics
First-principles simulations, which are based on the principles of quantum mechanics (QM), provide a highly accurate method for investigating the fundamental aspects of chemical reactions. nih.govnih.gov While direct QM calculations are computationally expensive for large systems and long timescales, they are used to develop and parameterize reactive force fields (ReaxFF). These force fields can then be used in reactive molecular dynamics (RMD) simulations to model complex chemical processes, such as decomposition or metabolism, over practical time and length scales (e.g., nanoseconds and nanometers). nih.govnih.gov
This approach allows for an atomistic description of the evolution of a chemical system from reactants to products, including the identification of transient intermediates and transition states. A key goal of this methodology is to automatically extract detailed reaction mechanisms and kinetic parameters directly from the RMD simulations, a process referred to as RMD2Kin (Reactive Molecular Dynamics to Kinetics). nih.govnih.gov
Structure Activity Relationship Sar Studies of 5 Methoxy 1,1 Biphenyl 2 Ol Derivatives
Systematic Elucidation of Structural Modulations and their Impact on Biological Potency
The biological potency of derivatives based on the biphenyl (B1667301) scaffold can be significantly altered through systematic structural modifications. Research into various classes of biphenyl derivatives reveals that even minor changes to the molecule can lead to substantial differences in activity.
Key modifications often explored in SAR studies include:
Substitution on the Aromatic Rings: Introducing, removing, or changing substituents on either of the phenyl rings is a primary strategy. For instance, in studies of flavonoid compounds, which share phenolic and methoxy (B1213986) features, the number and position of hydroxyl and methoxy groups play a vital role in determining neuro-differentiating and synaptogenic activities. mdpi.com
Modification of Core Heterocycles: When the biphenyl moiety is part of a larger heterocyclic system, such as in certain angiotensin II receptor antagonists or NBF derivatives, modifications to the heterocyclic part are crucial. nih.govdntb.gov.ua
Alteration of Linking Groups: If the biphenyl rings are connected to other parts of a molecule, the nature of the linker can be modulated.
In a series of N-substituted benzimidazole (B57391) carboxamides, which can feature biphenyl-like substitutions, the type of substituent on the benzimidazole core and the nature of groups on the phenyl ring were investigated to determine their influence on biological activity. mdpi.com Similarly, for indazole derivatives, modifications to functional groups on aromatic rings through reactions like esterification, substitution, and Suzuki coupling have been systematically studied. nih.gov These studies demonstrate that potency is highly sensitive to the structural context; for example, while a methyl group might be optimal at one position, an aromatic ring could be required at another to maintain good activity. nih.gov In another example involving inhibitors of the Keap1-Nrf2 protein-protein interaction, replacing methoxy groups with methyl substituents on a related scaffold resulted in a twofold improvement in activity. nih.gov
The table below illustrates how systematic changes can affect biological outcomes in related compound series.
| Compound Series | Structural Modulation | Impact on Biological Potency | Reference |
| Flavonoids | Addition of methoxy group at C7 position | Enhanced anti-inflammatory activity | mdpi.com |
| NBF Derivatives | Change of C6 configuration from 6α to 6β (with small substituents) | Functional switch from MOR antagonist to agonist | nih.gov |
| Indeno[2,1-c]pyrazolones | Introduction of activating groups (methyl, methoxy) at the para position | Improved HIF-1 inhibition activity | nih.gov |
| Keap1-Nrf2 Inhibitors | Replacement of methoxy groups with methyl groups | 2-fold improvement in binding affinity (IC50 = 0.91 vs 0.45 µM) | nih.gov |
Influence of Substituent Effects (e.g., Electronic, Steric, Lipophilic) on Receptor Binding Affinity and Efficacy
The electronic, steric, and lipophilic properties of substituents on the 5-Methoxy[1,1'-biphenyl]-2-ol scaffold are critical determinants of its interaction with biological targets. These properties directly influence receptor binding affinity (how strongly the ligand binds) and efficacy (the biological response it elicits after binding).
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can alter the charge distribution across the molecule, affecting key interactions like hydrogen bonds and electrostatic interactions with the receptor.
Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: The hydroxyl group on the parent compound can act as a hydrogen bond donor, while the oxygen in the methoxy group can act as a hydrogen bond acceptor. The position of these groups is critical. Studies on phenolic compounds show that ortho-positioning of hydroxyl groups can be more effective for antioxidant activity due to the potential for intramolecular hydrogen bonding. researchgate.net In a series of morphinan (B1239233) derivatives, a methoxy group at the meta-position of a benzyl (B1604629) ring restored subnanomolar binding affinity to the mu-opioid receptor (MOR), whereas an ortho-methoxy group led to lower affinity. nih.gov The presence of methoxy groups has also been shown to enhance the anti-inflammatory activity of certain flavones. mdpi.com
Steric Effects: The size and shape of substituents (steric bulk) can dictate how well the molecule fits into a receptor's binding pocket.
Bulky vs. Small Substituents: In studies of NBF derivatives at the MOR, the size of the substituent at the 3'-position had a profound effect. nih.gov Relatively small substituents like chlorine (Cl), bromine (Br), and methyl (CH₃) allowed for a functional switch from antagonist to partial agonist depending on the stereochemistry at the C6 position. In contrast, bulky substituents like phenyl (Ph) and 4-pyridyl (4-Py) locked the molecule in a conformation that favored antagonist activity, regardless of the C6 configuration. nih.gov
Lipophilic Effects: Lipophilicity, or the "greasiness" of a molecule, affects its ability to cross cell membranes and can influence binding in hydrophobic pockets of a receptor.
Aromatic and Alkyl Groups: In a series of Keap1-Nrf2 interaction inhibitors, O-linked benzene (B151609) ring derivatives containing fragments like 4-fluorobenzyl, naphthalene (B1677914), and biphenyl showed good binding affinities, highlighting the role of lipophilic aromatic systems. nih.gov
The following table summarizes the observed effects of different substituents on receptor interactions in various relevant compound classes.
| Substituent Type | Example | Observed Influence on Affinity/Efficacy | Reference |
| Electronic (Position) | m-methoxy vs o-methoxy on a benzylaminomorphinan | The meta-methoxy derivative had subnanomolar MOR affinity, while the ortho analog had lower affinity. | nih.gov |
| Electronic (Group) | Hydroxyl and Methoxy groups on flavonoids | Presence of a C7-methoxy and a C3'-hydroxyl group enhances anti-inflammatory activity. | mdpi.com |
| Steric (Size) | Small (Cl, Br, Me) vs. Bulky (Ph, 4-Py) groups on NBF derivatives | Small groups allowed for functional switching at the MOR, while bulky groups maintained antagonist activity. | nih.gov |
| Lipophilic (Aromaticity) | Biphenyl and naphthalene fragments on Keap1-Nrf2 inhibitors | These fragments contributed to good binding affinity for the Keap1 protein. | nih.gov |
Role of Stereochemistry and Conformational Preferences in Molecular Recognition and Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of chiral molecules like derivatives of this compound. researchgate.net Biological systems, particularly enzymes and receptors, are themselves chiral and can therefore differentiate between the stereoisomers (enantiomers or diastereomers) of a ligand. libretexts.org This selective recognition can lead to significant differences in potency, efficacy, and even the type of biological activity. libretexts.orgresearchgate.net
Conformational Preferences: Flexible molecules can adopt various shapes or conformations. The preferred conformation when binding to a receptor can determine the biological outcome. For NBF derivatives, the conformation of the epoxymorphinan ring (a twisted boat vs. a chair conformation) was found to be crucial. nih.gov The 6β derivatives with smaller substituents favored a twisted boat conformation that promoted receptor activation (agonism), while the corresponding 6α isomers adopted a chair conformation that stabilized the inactive state of the receptor, resulting in antagonist activity. nih.gov This demonstrates how stereochemistry and conformational preference are intrinsically linked to function.
Stereoselectivity in Binding and Activity: The precise 3D arrangement of functional groups is essential for optimal interaction with a biological target. researchgate.net In a study of 3-Br-acivicin isomers, only the natural (5S, αS) isomers showed significant antiplasmodial activity. nih.govnih.gov This suggests that the stereochemistry was not only important for binding to the target enzyme but also for recognition by cellular transport systems, highlighting that stereoselectivity can affect multiple aspects of a drug's action. nih.govnih.gov The concepts of stereochemistry are central to understanding drug action, as one stereoisomer may bind strongly while another does not, or they may even bind to different targets altogether. libretexts.orgresearchgate.net
The table below provides examples of how stereochemistry dictates biological outcomes.
| Compound/Series | Stereochemical Feature | Influence on Molecular Recognition and Activity | Reference |
| NBF Derivatives | C6 configuration (6α vs. 6β) | Determines the conformational preference (chair vs. boat), which in turn dictates function (antagonist vs. agonist) at the MOR. | nih.gov |
| 3-Br-Acivicin Derivatives | Isomers ((5S, αS) vs. others) | Only the (5S, αS) isomers displayed significant biological activity, suggesting stereoselective uptake and/or target binding. | nih.govnih.gov |
| Progesterone | Natural vs. Retro-stereochemistry | The synthetic retro-isomer (retroprogesterone) is more active than the natural hormone, showing that altering stereochemistry can enhance potency. | drugdesign.org |
Development of Ligand-Based and Structure-Based Design Principles from SAR Analysis
The data gathered from SAR studies are invaluable for developing rational drug design strategies. These strategies are broadly categorized as ligand-based or structure-based. researchgate.netnih.gov
Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. nih.govnih.gov It relies on the information derived from a set of molecules known to be active at the target. The SAR data from derivatives of this compound would be used to construct a pharmacophore model. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. researchgate.net
Pharmacophore Modeling: By analyzing the active derivatives, one can identify the common structural features and spatial relationships that confer potency. For example, the SAR might reveal that an active compound must have a hydrogen bond donor (the 2-ol), a hydrophobic aromatic ring, and a hydrogen bond acceptor (the 5-methoxy) at specific relative distances. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore, or to guide the design of novel molecules. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR methods attempt to find a mathematical relationship between the chemical properties of the compounds and their biological activity. researchgate.net The substituent effects (electronic, steric, lipophilic) discussed in section 6.2 would serve as descriptors in a QSAR model to predict the activity of new, unsynthesized derivatives.
Structure-Based Drug Design (SBDD): This approach is possible when the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available. nih.gov
Molecular Docking: The SAR data helps to validate and refine docking studies. For instance, if SAR shows that a bulky group at a certain position decreases activity, docking simulations should ideally show a steric clash for that derivative in the receptor's binding site. nih.gov Understanding how the hydroxyl and methoxy groups of this compound and its analogs interact with specific amino acid residues in the binding pocket allows for the rational design of new derivatives with improved interactions and, consequently, higher potency and selectivity. nih.gov
Ultimately, both ligand-based and structure-based methods leverage the foundational knowledge from SAR to move from a starting compound to optimized leads with improved therapeutic potential. researchgate.netnih.gov
Molecular Level Biological Interactions and Mechanistic Insights of 5 Methoxy 1,1 Biphenyl 2 Ol Analogs
Molecular Interactions with Specific Receptor Systems
Dopamine (B1211576) D3 Receptor Modulation Mechanisms
The dopamine D3 receptor, a key player in the central nervous system, is a target for treating various neuropsychiatric disorders. nih.gov The affinity of compounds for this receptor is a critical measure of their potential efficacy. While direct data on 5-Methoxy[1,1'-biphenyl]-2-ol is not available, studies on structurally related N-(2-methoxyphenyl)homopiperazine analogs provide valuable insights into potential dopamine receptor interactions. These analogs have been evaluated for their binding affinities at dopamine D2, D3, and D4 receptors. nih.gov
Several of these ligands demonstrated high affinity and selectivity for the D3 receptor over the D2 subtype. nih.gov For instance, certain analogs show Ki values for the D3 receptor ranging from 0.7 to 3.9 nM, with a 30- to 170-fold selectivity for D3 versus D2 receptors. nih.gov This selectivity is significant because the D2 and D3 receptor subtypes share a high degree of amino acid sequence homology. mdpi.com The mechanism for this selectivity in some N-phenylpiperazine analogs is thought to involve the ability to bind in a bitopic manner, engaging both the primary binding site and a secondary, allosteric site on the D3 receptor. mdpi.com
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 vs D2 Selectivity (Fold) |
|---|---|---|---|
| Analog 11a | 0.7 - 3.9 | Data not specified | 30 - 170 |
| Analog 11b | 0.7 - 3.9 | Data not specified | 30 - 170 |
| Analog 11c | 0.7 - 3.9 | Data not specified | 30 - 170 |
| Analog 11f | 0.7 - 3.9 | Data not specified | 30 - 170 |
| Analog 11j | 0.7 - 3.9 | Data not specified | 30 - 170 |
| Analog 11k | 0.7 - 3.9 | Data not specified | 30 - 170 |
Angiotensin II Receptor Antagonism at the Molecular Level
The angiotensin II receptor type 1 (AT1) is a critical component of the renin-angiotensin system, and its blockade is a primary strategy for managing hypertension. nih.gov Nonpeptide angiotensin II antagonists, many of which feature a biphenyl (B1667301) scaffold, have been developed to interact with this receptor. nih.govacs.org The biphenyl moiety is considered a privileged structure for binding to hydrophobic pockets in receptors. mdpi.comktu.edu
Studies on conformationally restricted polysubstituted biphenyl derivatives have shed light on the structural requirements for AT1 receptor antagonism. The biphenyl structure serves as a scaffold to correctly position other functional groups, such as an imidazole (B134444) ring and a tetrazole or carboxylic acid group, which mimic the side chains of key amino acids in angiotensin II. mdpi.com However, substitutions on the biphenyl ring itself can significantly impact binding affinity. For example, the presence of 2',6'-dimethoxy substituents on the biphenyl moiety has been found to significantly decrease affinity for the angiotensin II receptor. nih.gov This suggests that steric hindrance or unfavorable electronic interactions from these methoxy (B1213986) groups may disrupt the optimal binding conformation within the receptor pocket. nih.gov
Enzymatic Inhibition and Activation Mechanisms
Cyclooxygenase-2 (COX-2) Inhibition and its Anti-inflammatory Implications
Cyclooxygenase-2 (COX-2) is an enzyme that becomes upregulated during inflammation and catalyzes the production of prostaglandins. youtube.com Selective inhibition of COX-2 over the related COX-1 enzyme is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. youtube.com The biphenyl moiety is found in some compounds investigated for COX-2 inhibitory activity. nih.gov
For example, a series of benzophenone (B1666685) analogs containing a biphenyl group exhibited considerable COX-2 inhibition, with some compounds showing inhibition in the range of 44–60% at a concentration of 100 μM. nih.gov The electronic properties of substituents on the phenyl rings can influence this inhibitory activity. nih.gov Furthermore, research on converting existing nonsteroidal anti-inflammatory drugs (NSAIDs) into selective COX-2 inhibitors has shown that modifying the carboxylate group of arylacetic and fenamic acid NSAIDs can lead to potent and highly selective COX-2 inhibitors. umn.edu This strategy relies on exploiting the structural differences between the active sites of COX-1 and COX-2, where the active site of COX-2 is approximately 25% larger. acs.org This larger active site in COX-2, which includes a side pocket accessible due to the presence of a smaller valine residue (Val-523) compared to the larger isoleucine in COX-1, can accommodate bulkier inhibitor molecules. acs.org
| Compound Series | Concentration (µM) | COX-2 Inhibition (%) |
|---|---|---|
| Benzophenone Analogues | 100 | 44 - 60 |
Fatty Acid Amide Hydrolase (FAAH) Inhibition and Associated Biological Pathways
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the breakdown of endocannabinoids, such as anandamide (B1667382). nih.gov Inhibiting FAAH increases the levels of these endogenous signaling lipids, which can produce analgesic and anti-inflammatory effects. nih.gov The biphenyl structure is a key component of some known FAAH inhibitors. nih.gov
One of the most well-studied FAAH inhibitors, URB597, is chemically identified as cyclohexylcarbamic acid 3′-carbamoyl-biphenyl-3-yl ester. nih.gov This compound contains a biphenyl core, highlighting the importance of this scaffold for interaction with the FAAH enzyme. The mechanism of action for carbamate-based inhibitors like URB597 involves the covalent carbamylation of a serine residue (Ser241) in the catalytic site of FAAH, leading to its inactivation. nih.gov Research has also focused on developing meta-substituted biphenyl compounds as peripherally restricted FAAH inhibitors, which aim to increase anandamide levels outside the central nervous system to treat conditions like pain and inflammation without producing central side effects. google.com
Angiotensin Converting Enzyme (ACE) Inhibition in vitro
Angiotensin-converting enzyme (ACE) is another key enzyme in the renin-angiotensin system, responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov ACE inhibitors are a major class of drugs used to treat hypertension. nih.gov The development of these inhibitors was a landmark in rational drug design, with early inhibitors being peptide analogs derived from snake venom. nih.gov
Modern ACE inhibitors are typically non-peptidic molecules designed to interact with the enzyme's active site, which contains a zinc ion. nih.govnih.gov These inhibitors are often classified based on the chemical group that binds to this zinc ion, such as sulfhydryl, carboxylate, or phosphinyl groups. nih.gov While direct studies of this compound as an ACE inhibitor are lacking, the general principle of ACE inhibition involves competitive binding to the active site, preventing the natural substrate from being processed. nih.gov The structure-activity relationship of ACE inhibitory peptides indicates that ACE often binds to substrates with hydrophobic amino acids at the C-terminus, a feature that can be mimicked by aromatic rings in small molecule inhibitors. semanticscholar.org
Inhibition of Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) and their Molecular Basis
The dysregulation of apoptosis, or programmed cell death, is a hallmark of cancer, often driven by the overexpression of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL). nih.gov These proteins are key regulators of the intrinsic apoptotic pathway, and their inhibition is a promising therapeutic strategy. Small-molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can bind to the hydrophobic groove of Bcl-2 and Bcl-xL, preventing them from sequestering pro-apoptotic proteins and thereby promoting cancer cell death. nih.govascentagepharma.com
The biphenyl scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to engage in hydrophobic and π-π stacking interactions within protein binding pockets. mdpi.com This makes it a suitable core for the design of Bcl-2/Bcl-xL inhibitors. Structure-based design and computational screening have been employed to identify and optimize small-molecule inhibitors targeting the BH3 binding pocket of these anti-apoptotic proteins. nih.govascentagepharma.com
While direct studies on this compound are not extensively available in the provided results, the broader class of biphenyl derivatives has shown significant promise as Bcl-2/Bcl-xL inhibitors. For instance, some biphenyl-containing compounds have been developed as potent inhibitors of the PD-1/PD-L1 interaction, another crucial pathway in cancer immunotherapy. nih.gov
One notable Bcl-xL inhibitor, 2-methoxy antimycin A, demonstrates a unique "gain-of-function" mechanism. psu.edu Unlike other inhibitors that simply block the anti-apoptotic function, this compound appears to reverse a metabolic function of Bcl-xL, leading to selective cytotoxicity in cells with high Bcl-xL expression. psu.edu This highlights the diverse mechanisms through which Bcl-xL can be targeted.
Several strategies have been employed to inhibit Bcl-xL, including the use of antisense oligonucleotides and small-molecule BH3 mimetics. mdpi.com Pan-BH3 mimetics, which target multiple anti-apoptotic Bcl-2 family members, have been investigated in various cancers. mdpi.com
Table 1: Examples of Bcl-2/Bcl-xL Inhibitors and their Mechanisms
| Inhibitor Class | Example(s) | Mechanism of Action | Key Findings |
| Biphenyl Derivatives | Not specified for this compound | Potential to bind to the hydrophobic groove of Bcl-2/Bcl-xL, mimicking BH3-only proteins. nih.govascentagepharma.commdpi.com | The biphenyl scaffold is a privileged structure for designing protein-protein interaction inhibitors. mdpi.com |
| BH3 Mimetics | ABT-737, ABT-263 (Navitoclax), Obatoclax | Competitively bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins. nih.govmdpi.com | Effective in inducing apoptosis in cancer cells overexpressing Bcl-2 and Bcl-xL. nih.govmdpi.com |
| Gain-of-Function Inhibitors | 2-methoxy antimycin A | Reverses a metabolic function of Bcl-xL, leading to selective cytotoxicity in high-expressing cells. psu.edu | Demonstrates a unique mechanism distinct from traditional BH3 mimetics. psu.edu |
| Antisense Oligonucleotides | Bcl-xL monospecific and Bcl-xL/Bcl-2 bispecific oligonucleotides | Target the mRNA of Bcl-xL and/or Bcl-2, reducing their protein expression. mdpi.com | Effectively reduce tumor cell viability by inducing apoptosis. mdpi.com |
Histone Deacetylase (HDAC) Inhibition and its Potential in Cellular Regulation
Histone deacetylases (HDACs) are a family of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. nih.govnih.gov This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression. nih.gov HDACs are involved in the regulation of numerous cellular processes, including gene expression, cell proliferation, migration, and death. nih.gov
Inhibitors of HDACs (HDACi) have emerged as a promising class of anti-cancer agents. nih.gov By blocking the activity of HDACs, these inhibitors lead to the accumulation of acetylated histones and other proteins, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. nih.gov The cellular consequences of HDAC inhibition are diverse and can include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. nih.gov
The biphenyl scaffold has been incorporated into molecules designed as HDAC inhibitors. For example, a pyrazole-biphenyl derivative has been reported to exhibit HDAC inhibitory activity and in vitro anti-cancer effects against several cell lines. mdpi.comktu.edu This suggests that the biphenyl moiety can be a valuable component in the design of novel HDAC inhibitors.
The mechanism of HDACi-induced cell death is complex and can involve multiple pathways. nih.gov Normal cells are generally more resistant to the cytotoxic effects of HDAC inhibitors compared to transformed cells. nih.gov
Table 2: Overview of HDAC Inhibition
| Aspect | Description |
| Enzyme Family | Histone Deacetylases (HDACs) |
| Primary Function | Removal of acetyl groups from lysine residues on histones and non-histone proteins. nih.govnih.gov |
| Effect of Inhibition | Hyperacetylation of substrates, leading to altered gene expression and cellular processes. nih.gov |
| Therapeutic Potential | Anti-cancer agents, with potential for treating other diseases. nih.gov |
| Biphenyl-Containing Inhibitors | A pyrazole-biphenyl derivative has shown HDAC inhibitory activity. mdpi.comktu.edu |
Interaction with Immunological and Cellular Signaling Pathways (e.g., PD-1/PD-L1 signaling, PPARγ)
The immune checkpoint pathway involving programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), is a critical regulator of immune responses. nih.gov Cancer cells can exploit this pathway to evade immune surveillance by upregulating PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and inactivation. nih.gov The development of small-molecule inhibitors targeting the PD-1/PD-L1 interaction is an active area of research, with biphenyl derivatives emerging as a promising class of compounds. nih.gov These inhibitors can be classified as symmetrical or asymmetrical based on their structure and work by disrupting the interaction between PD-1 and PD-L1, thereby restoring anti-tumor immunity. nih.gov A biphenyl-pyridine hybrid has been shown to inhibit the PD-1/PD-L1 interaction and exhibit in vivo anti-tumor activity. mdpi.comktu.edu
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor and transcription factor that plays a role in various cellular processes, including metabolism and inflammation. nih.gov Interestingly, there is a link between PPARγ and the PD-1/PD-L1 pathway. Studies have shown that PPARγ agonists can upregulate PD-L1 expression in colorectal cancer cells. nih.gov This upregulation, in turn, may enhance the efficacy of PD-L1 blocking antibodies. nih.gov An indole-biphenyl carboxylic acid conjugate has been identified as a compound that targets PPARγ, suggesting its potential as an anti-diabetic agent. ktu.edu
Elucidation of Antimicrobial Action Mechanisms at the Cellular or Molecular Level (where applicable for derivatives)
While the primary focus of research on biphenyl derivatives has been in oncology and immunology, understanding the potential antimicrobial mechanisms of these compounds is also of interest. The elucidation of a new antimicrobial agent's mechanism of action is a crucial step in its development. nih.gov
Traditional and modern techniques are employed to unravel these mechanisms. Methods like cytological profiling, which involves observing morphological changes in bacteria upon antibiotic exposure, can provide initial clues. nih.gov For example, the profile of a novel compound can be compared to those of well-characterized antibiotics. nih.gov
Another powerful approach is the use of whole-genome sequencing to identify resistance mutations. nih.gov For instance, the target of the antibiotic rifampin was identified by finding mutations in the rpoB gene, which encodes a subunit of RNA polymerase. nih.gov
Thermal proteome profiling (TPP) is a more recent technique that can identify direct protein targets of a small molecule. nih.gov This method measures the change in the melting temperature of proteins in the presence of a ligand, with an increase in stability indicating a direct binding interaction. nih.gov
Although specific studies on the antimicrobial mechanisms of this compound derivatives were not found in the provided search results, the general principles of antimicrobial mechanism elucidation would be applicable to any future investigations in this area.
Enzymatic and Biotransformation Pathways of 5 Methoxy 1,1 Biphenyl 2 Ol
Oxidative Metabolism by Cytochrome P450 Enzymes and Identified Metabolites
The initial step in the metabolism of many biphenyl (B1667301) compounds is oxidative metabolism, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com These enzymes are responsible for a variety of oxidative reactions, including hydroxylation and O-demethylation.
For 5-Methoxy[1,1'-biphenyl]-2-ol, two primary oxidative pathways via CYP enzymes can be postulated:
Hydroxylation: Additional hydroxyl groups can be introduced onto the biphenyl rings. The position of hydroxylation is influenced by the existing substituents and the specific CYP isozymes involved.
O-demethylation: The methoxy (B1213986) group can be cleaved to form a dihydroxylated biphenyl metabolite. This reaction is a common metabolic pathway for methoxylated aromatic compounds. nih.gov
Studies on related methoxybiphenyls have shown that O-demethylation is a significant metabolic route. For instance, the O-demethylation of 4-methoxybiphenyl (B1664174) to 4-hydroxybiphenyl is mediated by different forms of cytochrome P-450. nih.gov Similarly, various methoxyflavones undergo O-demethylation by human CYP enzymes, with CYP1B1, CYP1A1, CYP1A2, and CYP2A13 showing notable activity. nih.gov
Furthermore, research on polychlorinated biphenyls (PCBs) in various biological systems, including microorganisms and plants, has demonstrated the formation of hydroxylated and methoxylated metabolites. acs.orgacs.orgnih.govnih.gov An interesting finding is the interconversion between hydroxylated and methoxylated PCBs, suggesting that both methylation and demethylation processes can occur. acs.orgnih.govnih.govacs.orgcabidigitallibrary.org In these studies, demethylation of methoxylated PCBs to hydroxylated PCBs was often the more predominant pathway. acs.orgnih.govcabidigitallibrary.org
Based on these findings, the potential oxidative metabolites of this compound are likely to include various hydroxylated and dihydroxylated biphenyls. The primary identified metabolites from related compounds are summarized in the table below.
| Parent Compound Analogue | Metabolic Reaction | Key Enzymes Involved | Resulting Metabolites |
| 4-Methoxybiphenyl | O-demethylation | Cytochrome P450 | 4-Hydroxybiphenyl |
| Methoxyflavones | O-demethylation | CYP1A1, CYP1A2, CYP1B1, CYP2A13 | Hydroxyflavones, Dihydroxyflavones |
| Polychlorinated biphenyls (PCBs) | Hydroxylation, Methoxylation | Cytochrome P450, Methyltransferases | Hydroxylated PCBs, Methoxylated PCBs |
Conjugation Reactions: Glucuronidation and Sulfation of Hydroxyl and Methoxy Groups
Following Phase I metabolism, the newly formed or pre-existing hydroxyl groups on the biphenyl structure are susceptible to Phase II conjugation reactions. The most common of these are glucuronidation and sulfation, which significantly increase the water solubility of the metabolites, preparing them for elimination from the body.
Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a hydroxyl group. Studies on 4-hydroxybiphenyl have shown that it undergoes glucuronidation. nih.gov Similarly, hydroxylated bromodiphenyl ethers are also efficiently glucuronidated in human liver microsomes. nih.gov
Sulfation is another major conjugation pathway, mediated by sulfotransferases (SULTs), which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). Research has indicated that 4-hydroxybiphenyl is also a substrate for sulfation. nih.gov The balance between glucuronidation and sulfation can be influenced by the specific compound, its concentration, and the expression levels of the respective enzymes. For some hydroxylated bromodiphenyl ethers, glucuronidation appears to be the predominant pathway over sulfation in the liver. nih.gov
For this compound, both the original hydroxyl group at the 2-position and any newly formed hydroxyl groups from oxidative metabolism would be potential sites for glucuronidation and sulfation. A study on a hydroxylated and methoxylated compound, 3-(4-hydroxy-3-methoxyphenyl) propionic acid, demonstrated that both its sulfated and glucuronidated conjugates could be formed. nih.gov
The table below summarizes the key conjugation reactions observed for analogous compounds.
| Substrate Analogue | Conjugation Reaction | Key Enzymes Involved | Conjugated Metabolites |
| 4-Hydroxybiphenyl | Glucuronidation, Sulfation | UGTs, SULTs | 4-Hydroxybiphenyl glucuronide, 4-Hydroxybiphenyl sulfate (B86663) |
| Hydroxylated bromodiphenyl ethers | Glucuronidation, Sulfation | UGTs, SULTs (SULT1B1, SULT1E1) | Glucuronide and sulfate conjugates |
| 3-(4-Hydroxy-3-methoxyphenyl) propionic acid | Glucuronidation, Sulfation | Not specified | Sulfated and glucuronidated conjugates |
Other Biotransformation Processes in Isolated Enzyme Systems or Cell Cultures
Studies using isolated enzyme systems and cell cultures have provided further insights into the biotransformation of biphenyl derivatives.
In vitro studies with rat liver microsomes have been instrumental in demonstrating the cytochrome P450-mediated metabolism of biphenyl and its halogenated derivatives. nih.gov These systems allow for the identification of specific metabolites and the characterization of the enzymes involved without the complexities of a whole-organism model.
Plant cell cultures have also been used to investigate the metabolism of biphenyls. For example, tobacco cell cultures have been shown to metabolize dichlorobiphenyls into hydroxylated, methoxylated, and even hydroxy-methoxylated metabolites. acs.orgnih.gov This suggests the presence of enzymes capable of both hydroxylation and subsequent methylation in these plant cells. Similarly, studies in whole poplar plants have shown the interconversion between methoxylated, hydroxylated, and sulfated metabolites of PCBs. nih.gov
Microbial metabolism of biphenyls is another area of active research. nih.gov For instance, Bacillus subtilis has been shown to metabolize PCBs to hydroxylated and methoxylated derivatives, with cytochrome P450 and methyltransferases being implicated in these transformations. nih.gov The gut microbiota is also known to perform a range of biotransformations, including the hydroxylation of aromatic rings. acs.org
These studies in diverse biological systems underscore the widespread capability of organisms to metabolize biphenyl structures through a series of oxidative and conjugative reactions. While direct experimental data for this compound is pending, these findings from analogous compounds provide a robust framework for predicting its metabolic fate.
Environmental Fate and Degradation Pathways of 5 Methoxy 1,1 Biphenyl 2 Ol
Oxidative Degradation Processes in Environmental Compartments (e.g., Photocatalytic Degradation, Atmospheric Oxidation)
Oxidative degradation is a key mechanism for the transformation of organic pollutants in the environment. These processes can occur in the atmosphere, water, and soil, primarily driven by reactive oxygen species.
Photocatalytic Degradation:
Atmospheric Oxidation:
In the atmosphere, organic compounds are primarily degraded by reaction with photochemically generated oxidants, most notably the hydroxyl radical (•OH). Methoxyphenols, which share structural similarities with 5-Methoxy[1,1'-biphenyl]-2-ol, are known to be significant components of wood smoke pollution and their atmospheric oxidation has been studied. bohrium.comresearchgate.net The reaction with •OH radicals can initiate a cascade of oxidation reactions.
The atmospheric lifetime of a compound with respect to •OH radical oxidation is a key indicator of its persistence. For example, the atmospheric lifetimes of related methoxyphenols like guaiacol, creosol, and syringol have been estimated to be in the order of a few hours, suggesting that •OH-oxidation is an effective removal pathway. researchgate.net The reaction can proceed via two main pathways: OH-addition to the aromatic ring and H-atom abstraction from the phenolic hydroxyl group or the methoxy (B1213986) group. researchgate.net These initial reactions lead to the formation of radical intermediates that can further react with other atmospheric constituents like oxygen (O₂) and nitrogen oxides (NOx) to form a variety of secondary pollutants. bohrium.comresearchgate.net
Based on these findings for related compounds, it can be inferred that the atmospheric oxidation of this compound initiated by •OH radicals is a likely and significant degradation pathway. The presence of the electron-donating hydroxyl and methoxy groups would likely make the aromatic rings susceptible to electrophilic attack by •OH radicals.
Table 1: Estimated Atmospheric Lifetimes of Structurally Related Methoxyphenols
| Compound | Estimated Atmospheric Lifetime | Reference |
| Guaiacol | 4.16 hours | researchgate.net |
| Creosol | 3.46 hours | researchgate.net |
| Syringol | 3.28 hours | researchgate.net |
This table provides data for compounds structurally related to this compound to illustrate potential atmospheric lifetimes.
Microbial Biotransformation in Environmental Matrices (e.g., Soil, Water Systems)
Microbial biotransformation is a critical process in the degradation of organic compounds in soil and aquatic environments. The biphenyl (B1667301) structure, a core component of this compound, is known to be susceptible to microbial attack.
Research on the microbial metabolism of biphenyl has shown that various bacteria can utilize it as a carbon source. nih.gov The initial step in the aerobic degradation of biphenyl typically involves the action of a dioxygenase enzyme, which introduces hydroxyl groups onto the aromatic ring. This leads to the formation of a cis-dihydrodiol, which is then further metabolized through ring cleavage and subsequent degradation pathways.
Similarly, studies on polychlorinated biphenyls (PCBs) have demonstrated that mixed microbial cultures isolated from soil and river sediments can degrade these persistent pollutants. nih.gov The rate and extent of degradation were found to be dependent on the degree of chlorination and the water solubility of the specific PCB isomer. nih.gov This suggests that the presence and position of substituents on the biphenyl rings significantly influence their biodegradability.
In the case of this compound, the hydroxyl and methoxy groups are expected to influence its microbial degradation. These functional groups can affect the compound's solubility and its susceptibility to enzymatic attack. While specific microbial degradation pathways for this compound have not been elucidated, it is plausible that microorganisms capable of degrading biphenyl and other substituted aromatic compounds could also transform this molecule. The degradation would likely proceed through hydroxylation of the aromatic rings, followed by ring cleavage and further metabolism. The presence of acetate (B1210297) as a co-substrate has been shown to enhance the cometabolism of some biphenyls, a phenomenon that might also be relevant for this compound. nih.gov
Assessment of Environmental Persistence Based on Molecular Structure and Degradation Pathways
The environmental persistence of a chemical is determined by its resistance to various degradation processes. Based on its molecular structure and the likely degradation pathways discussed above, an assessment of the environmental persistence of this compound can be made.
The presence of the biphenyl structure suggests a degree of inherent stability. However, the hydroxyl and methoxy substituents on the aromatic rings are expected to decrease its persistence compared to unsubstituted biphenyl. These functional groups provide sites for oxidative attack, particularly by atmospheric •OH radicals, and can also influence its susceptibility to microbial degradation.
The estimated short atmospheric lifetimes of related methoxyphenols suggest that atmospheric oxidation is likely a rapid degradation process for this compound that enters the atmosphere. researchgate.net This would limit its long-range atmospheric transport and potential for widespread atmospheric distribution.
In soil and water, its persistence will be largely governed by microbial activity. The biodegradability of biphenyl compounds is known to be influenced by the nature and position of substituents. While the methoxy group might in some cases hinder degradation, the hydroxyl group generally enhances the susceptibility of aromatic compounds to microbial attack. Therefore, it is anticipated that this compound would be biodegradable, although the rate of degradation could vary depending on the specific microbial communities present and environmental conditions.
Table 2: Summary of Factors Influencing the Environmental Persistence of this compound
| Structural Feature / Process | Influence on Persistence | Rationale |
| Biphenyl Core | Increases | Inherently stable aromatic structure. |
| Hydroxyl Group | Decreases | Provides a site for oxidative attack and can increase susceptibility to microbial degradation. |
| Methoxy Group | Ambiguous | Can influence solubility and enzymatic attack, with varying effects on degradation rates. |
| Atmospheric Oxidation | Decreases | Rapid reaction with •OH radicals is expected, leading to a short atmospheric lifetime. |
| Microbial Biotransformation | Decreases | The biphenyl structure is known to be biodegradable, and the hydroxyl group likely facilitates this process. |
Applications of 5 Methoxy 1,1 Biphenyl 2 Ol in Advanced Materials Science
Utilization as Building Blocks for Functional Polymers and Composites
5-Methoxy[1,1'-biphenyl]-2-ol and its derivatives are instrumental in the synthesis of functional polymers with tailored properties. The biphenyl (B1667301) unit imparts rigidity and thermal stability to the polymer backbone, while the methoxy (B1213986) and hydroxyl groups offer sites for further chemical modification and influence the polymer's solubility and processing characteristics.
One significant application is in the creation of poly(p-phenylene)s (PPPs), a class of polymers known for their exceptional mechanical, chemical, and thermal properties. physicsjournal.net The synthesis of PPPs can involve the polymerization of monomers derived from biphenyl structures. physicsjournal.net For instance, derivatives of 4,4'-dimethoxy-1,1'-biphenyl (B188815) have been used to create rigid poly(p-phenylene)s. semanticscholar.org The resulting polymers exhibit high thermal stability and can be processed into films and fibers for high-performance applications in the aerospace and medical industries. physicsjournal.net
The general approach to synthesizing these polymers often involves coupling reactions, such as Suzuki or Yamamoto coupling, of appropriately functionalized biphenyl monomers. The presence of the methoxy group can influence the reactivity of the monomers and the properties of the resulting polymer. For example, poly(1-methoxy-4-octyloxy)-para-phenylene vinylene (MO-p-PPV) has been synthesized for potential use in light-emitting diodes. scirp.org
Below is a table summarizing the synthesis of functional polymers using biphenyl derivatives:
| Polymer Type | Monomer/Precursor | Synthesis Method | Key Properties |
| Poly(p-phenylene)s (PPPs) | Dihalogenated biphenyl derivatives | Suzuki or Yamamoto coupling | High thermal and mechanical stability |
| Poly(p-phenylene vinylene)s (PPVs) | 1-methoxy-4-octyloxy-p-xylene dihalide | Gilch polymerization | Electroluminescent, soluble in organic solvents |
| Functionalized Polymers | Polymers with mechanophores | Intrinsic functionalization | Mechanoresponsive |
Incorporation into Organic Light-Emitting Diodes (OLEDs) and Organic Electronic Devices
The biphenyl scaffold is a common structural motif in materials designed for organic electronics, including Organic Light-Emitting Diodes (OLEDs). The extended π-conjugation of the biphenyl system facilitates charge transport, a critical property for efficient device performance. The methoxy group in this compound can act as an electron-donating group, which can tune the electronic properties of the material, such as the HOMO and LUMO energy levels. pkusz.edu.cn
Derivatives of biphenyls are utilized as host materials, emitting materials, and charge-transporting layers in OLEDs. For instance, certain biphenyl derivatives have been investigated as potential materials for OLEDs. ktu.edu The introduction of methoxy groups can enhance the performance of organic semiconductors by influencing their molecular packing and charge transport characteristics. pkusz.edu.cnrsc.org In some cases, the presence of methoxy groups has been shown to improve the hole transport mobility in organic thin-film transistors (OTFTs). rsc.org
The following table highlights the role of biphenyl derivatives in organic electronic devices:
| Device | Role of Biphenyl Derivative | Example Compound/Derivative | Impact on Performance |
| OLEDs | Emitting Material | λ5‐Phosphinines with biphenyl substituents | Blue fluorescence, improved efficiency nih.gov |
| OLEDs | Host Material | 4,4′‐bis(2,2′‐diphenylvinyl)‐1,1′‐biphenyl (DPVBi) | Efficient energy transfer to dopant emitters nih.gov |
| OTFTs | Active Layer | Methoxy-modified phenyl rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene | Improved hole transport mobility pkusz.edu.cnrsc.org |
Role as Precursors for Liquid Crystals and Advanced Display Technologies
The rigid, rod-like structure of the biphenyl unit is a fundamental building block for many liquid crystalline materials. The length and rigidity of the biphenyl core are crucial for the formation of mesophases, the hallmark of liquid crystals. The methoxy group in this compound can influence the mesomorphic properties, such as the clearing point and the type of liquid crystal phase observed.
Numerous studies have focused on the synthesis and characterization of liquid crystals based on biphenyl derivatives. mdpi.comtandfonline.comtandfonline.comoup.comnih.gov For example, a homologous series of azomethine/ester liquid crystals based on new biphenyl derivatives has been synthesized and shown to exhibit wide nematogenic temperature ranges. mdpi.comnih.gov The length of alkoxy chains attached to the biphenyl core has a significant impact on the mesomorphic behavior, often exhibiting an odd-even effect where the properties alternate with the number of carbon atoms in the chain. nih.gov
The table below presents examples of biphenyl-based liquid crystals and their properties:
| Liquid Crystal Type | Core Structure | Key Features | Mesophase Behavior |
| Azomethine/Ester | Biphenyl with azomethine and ester linkages | High thermal stability, broad temperature ranges | Enantiotropic nematic phases mdpi.comnih.gov |
| Azo-based | Biphenyl with azo functional group | Influence of lateral and terminal groups | Smectic C and nematic phases tandfonline.com |
| Diacetylene-based | Bis(biphenyl)diacetylene mesogen | Wide temperature region | Thermotropic liquid crystals oup.com |
Development as Chiral Ligand Systems in Asymmetric Catalysis and Homogeneous Catalysis
Axially chiral biphenyls are a cornerstone of asymmetric catalysis, serving as highly effective chiral ligands for a wide range of enantioselective transformations. nih.govacs.orgchemrxiv.orgnih.govnih.gov The biphenyl backbone provides a rigid and well-defined chiral environment around a metal center, enabling high levels of stereocontrol. The hydroxyl and methoxy groups of this compound can be further functionalized to create a variety of phosphine, amine, or other coordinating groups necessary for catalytic activity.
The development of chiral biphenyl ligands has led to significant advancements in asymmetric hydrogenation, cross-coupling reactions, and other important synthetic methods. nih.govnih.govmdpi.com For example, chiral diphosphine ligands based on the biphenyl framework have been shown to be highly effective in the asymmetric hydrogenation of ketones and olefins. nih.govnih.gov The electronic properties of the biphenyl ligand, which can be tuned by substituents like the methoxy group, play a crucial role in the catalytic activity and enantioselectivity. nih.gov
The following table summarizes the application of chiral biphenyl ligands in asymmetric catalysis:
| Catalytic Reaction | Ligand Type | Metal Complex | Achieved Enantioselectivity |
| Asymmetric Hydrogenation | Chiral Biphenyl Diphosphine | Ruthenium(II) | High enantiomeric excess (ee) nih.govnih.gov |
| Asymmetric Allylboration | Chiral Biphenols | Boron | High yields and enantioselectivities nih.gov |
| Asymmetric Suzuki–Miyaura Coupling | Chiral Chelating Mono Phosphane Atropisomeric Biaryl | Palladium | Up to 86% ee mdpi.com |
| Asymmetric Cycloadditions | Phosphoramidite ligands based on biphenyls | Palladium | High reactivity and enantioselectivity chemrxiv.orgnih.gov |
Design as Fluorescent Probes and Imaging Agents for Biological and Material Applications
The biphenyl fluorophore is the basis for a variety of fluorescent sensors and imaging agents. rsc.orgmdpi.comrsc.org The fluorescence properties of biphenyl derivatives can be sensitive to their local environment, making them suitable for detecting specific analytes or changes in material properties. The methoxy group in this compound can influence the fluorescence quantum yield and emission wavelength.
Biphenyl-based fluorescent sensors have been developed for the detection of various ions, including anions and cations. rsc.orgrsc.org The binding of an analyte to a receptor unit attached to the biphenyl fluorophore can induce a change in the fluorescence signal, such as quenching or enhancement. mdpi.comrsc.org For example, a fluorescence sensor based on a biphenolic backbone has been synthesized for the detection of Fe³⁺ ions. mdpi.com Additionally, biphenyl derivatives have been explored as fluorescent probes for biological imaging. ktu.edumdpi.com
The table below provides examples of fluorescent probes based on biphenyl derivatives:
| Target Analyte | Sensor Design | Sensing Mechanism | Observed Signal |
| Anions and Cations | Poly(amine) biphenyl derivatives | Complexation induced conformational changes | Fluorescence quenching or enhancement rsc.orgrsc.org |
| Fe³⁺ ion | Biphenolic backbone with dansyl unit | Complexation and quenching | Fluorescence quenching mdpi.com |
| pH | Donor-donor biphenyls | Protonation induced structural changes | Spectroscopically distinguishable outputs nih.gov |
| Pb²⁺ | Modified β-Cyclodextrin with anthracene | Charge transfer mechanism | Fluorescence enhancement nih.gov |
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding on 5-Methoxy[1,1'-biphenyl]-2-ol and its Analogs
The biphenyl (B1667301) scaffold, a structural motif consisting of two phenyl rings linked by a single bond, is a cornerstone in synthetic organic chemistry. nih.gov This framework is prevalent in a wide array of medicinally active compounds, marketed drugs, and natural products. nih.gov The versatility of the biphenyl structure allows for the synthesis of a diverse range of derivatives with varied chemical and physical properties. nih.gov
Key synthetic methodologies for creating biphenyl systems include classical methods like the Wurtz-Fittig and Ullmann reactions, as well as modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings. nih.gov The Suzuki-Miyaura coupling, in particular, is a widely utilized and efficient method for generating biphenyl derivatives, including those with fluorine substituents. nih.govacs.org This reaction involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govtandfonline.com
Analogs of this compound, which fall under the broader class of hydroxylated and methoxylated biphenyls, are of significant interest. For instance, 2-phenylphenol ([1,1'-biphenyl]-2-ol) is a well-known biocide and preservative. wikipedia.org The introduction of methoxy (B1213986) and hydroxyl groups onto the biphenyl scaffold can significantly influence the molecule's electronic properties, solubility, and biological activity. Research has shown that methoxy-substituted biphenyls are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and functional materials. nih.govmdpi.com
While direct and extensive research on this compound is not widely documented in publicly available literature, the synthesis of related structures provides insight into its probable formation. For example, the synthesis of 2-Methoxy-5-phenylphenol can be achieved from 4-Methoxybiphenyl (B1664174) through regioselective hydroxylation. chemicalbook.com It is plausible that similar strategies, such as the functionalization of a pre-formed biphenyl core or the coupling of appropriately substituted benzene (B151609) derivatives, are employed for the synthesis of this compound.
Identification of Knowledge Gaps and Emerging Research Avenues in Synthesis, Mechanism, and Application
Furthermore, there is a significant void in the understanding of the specific biological mechanisms of action and potential applications of this compound. While its analogs have found use as fungicides and antimicrobial agents, the specific activity profile of this compound remains largely unexplored. wikipedia.org24chemicalresearch.com
Emerging research avenues are likely to focus on several key areas:
Novel Synthetic Methodologies: There is a continuous drive to develop more efficient, cost-effective, and environmentally friendly ("green") synthetic methods. tandfonline.com For biphenyl compounds, this includes the development of new catalysts that are more active, stable, and reusable. Research into catalyst-free synthesis methods, such as those utilizing microwave assistance or novel solvent systems, is also a promising direction. mdpi.comroyalsocietypublishing.org
Mechanistic Studies: A deeper investigation into the biological targets and mechanisms of action for hydroxylated and methoxylated biphenyls is warranted. Understanding how these molecules interact with biological systems at a molecular level is crucial for developing new therapeutic agents. For instance, studies on analogs have explored their potential as neuroprotectants and enzyme inhibitors. nih.gov
Exploration of Novel Applications: The unique electronic and structural features of the this compound scaffold suggest potential applications beyond traditional uses. These could include roles in materials science, such as in the development of organic semiconductors, liquid crystals, and nanomaterials. nih.govroyalsocietypublishing.orgresearcher.life The development of biphenyl-based sensors for environmental monitoring is another area of active research. 24chemicalresearch.com
Prospects for the Development of Novel Functional Molecules and Advanced Materials Based on the this compound Scaffold
The this compound scaffold holds considerable promise for the future development of novel functional molecules and advanced materials. Its structure provides a versatile platform for further chemical modification, allowing for the fine-tuning of its properties for specific applications.
Functional Molecules:
Pharmaceuticals: By modifying the functional groups on the biphenyl rings, it may be possible to design new drug candidates with improved efficacy and selectivity. The existing knowledge of biphenyl derivatives as antibacterial agents and enzyme inhibitors provides a strong starting point for such endeavors. nih.gov24chemicalresearch.com The indole core, often found in biologically active compounds, could be integrated with the biphenyl scaffold to create novel hybrid molecules with potential therapeutic benefits. researchgate.net
Agrochemicals: Building on the known fungicidal properties of related compounds like 2-phenylphenol, there is potential to develop new, more effective, and safer agrochemicals. wikipedia.org
Advanced Materials:
Organic Electronics: Biphenyl derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) and as organic semiconductors. nih.govroyalsocietypublishing.org The specific substitution pattern of this compound could impart desirable charge-transport properties.
Anisotropic Nanomaterials: Functionalized biphenyl derivatives have been shown to interact with nanoparticles, making them useful components for creating anisotropic nanosized composite materials. researcher.life
Sensors: The development of fluorochrome sensors based on heterocyclic biphenyls for the detection of toxic industrial chemicals demonstrates the potential of this scaffold in environmental monitoring. 24chemicalresearch.com
The continued exploration of the synthesis and properties of this compound and its analogs is expected to open up new avenues in both medicinal chemistry and materials science, contributing to the development of innovative technologies and therapies.
Q & A
Basic: What are the recommended synthetic routes for 5-Methoxy[1,1'-biphenyl]-2-ol?
Answer:
The synthesis of biphenyl derivatives like this compound often involves cross-coupling reactions (e.g., Suzuki-Miyaura) or Wittig olefination. For example, biphenyl scaffolds in similar compounds (e.g., GPR120 agonists) were synthesized via palladium-catalyzed coupling of aryl halides with boronic acids, followed by demethylation or hydroxylation steps to introduce the phenolic -OH group . Additionally, Wittig olefination has been employed to functionalize biphenyl precursors, as seen in the synthesis of styrene derivatives from [1,1'-biphenyl]-2-ol . Optimizing reaction conditions (e.g., catalyst loading, temperature) is critical for yield and purity.
Basic: How is this compound characterized structurally?
Answer:
Structural characterization typically combines 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For biphenyl derivatives, the methoxy (-OCH3) and phenolic (-OH) groups produce distinct NMR signals. The methoxy group appears as a singlet near δ 3.8–4.0 ppm in 1H NMR, while aromatic protons show splitting patterns dependent on substitution (e.g., para-substitution simplifies coupling) . HRMS confirms molecular weight with <5 ppm error. For ambiguous cases, 2D NMR (e.g., COSY, HMBC) resolves connectivity .
Advanced: How can researchers address contradictory spectral data during structural elucidation?
Answer:
Contradictions in NMR or MS data may arise from impurities, tautomerism, or solvent effects. To resolve these:
- Compare with literature : Reference NMR shifts of structurally analogous compounds (e.g., 4-fluoro-4'-methoxy-2'-methyl-[1,1'-biphenyl]-2-ol shows methoxy signals at δ 3.85 ppm) .
- Use deuterated solvents : Ensure solvents like DMSO-d6 or CDCl3 do not interfere with phenolic -OH signals.
- 2D NMR : HMBC correlations can confirm methoxy positioning relative to aromatic protons .
- Control experiments : Repeat synthesis under inert conditions to rule out oxidation artifacts.
Advanced: What strategies optimize regioselectivity in methoxy-substituted biphenyl synthesis?
Answer:
Regioselectivity challenges arise in introducing methoxy groups. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., -OH, -OMe) to position substituents .
- Protecting groups : Temporarily protect the phenolic -OH during coupling to prevent side reactions.
- Computational modeling : Predict electronic effects of substituents on reaction pathways using DFT calculations.
For example, electron-donating methoxy groups stabilize intermediates in cross-coupling reactions, favoring para-substitution .
Basic: What are the stability considerations for this compound under laboratory conditions?
Answer:
Biphenylols are sensitive to oxidation and light. Key stability measures:
- Storage : Keep in amber glassware under inert gas (N2/Ar) at -20°C to prevent phenolic -OH oxidation .
- Handling : Avoid prolonged exposure to air or moisture; use anhydrous solvents for reactions .
- pH control : In aqueous solutions, adjust pH to 6–8 to minimize deprotonation or aggregation .
Advanced: How can researchers validate the biological activity of this compound derivatives?
Answer:
For pharmacological studies (e.g., antimicrobial or anticancer activity):
- In vitro assays : Use standardized protocols like MIC (Minimum Inhibitory Concentration) for antimicrobial testing or MTT assays for cytotoxicity .
- SAR analysis : Compare activity of derivatives with varying substituents (e.g., 5-methoxy vs. 5-chloro analogs) .
- Metabolic stability : Assess liver microsome stability to predict in vivo efficacy .
- Control compounds : Include o-phenylphenol (a known fungicide) as a benchmark for bioactivity .
Basic: What analytical standards are available for quantifying this compound?
Answer:
Chromatographic standards include:
- HPLC/GC-MS : Use biphenylol derivatives (e.g., 2-Biphenylol Solution) as retention time references .
- Isotopic labeling : 13C-labeled analogs (e.g., 2-Biphenylol (phenyl-13C6)) enable precise quantification via isotope dilution .
- Calibration curves : Prepare using certified reference materials (CRMs) with ≥98% purity .
Advanced: How to resolve discrepancies in reaction thermochemistry data for biphenyl derivatives?
Answer:
Contradictions in ΔG° or ΔH° values may stem from measurement techniques (e.g., gas-phase vs. solution-phase). To address:
- Replicate studies : Cross-check with NIST thermochemistry databases for analogous compounds (e.g., 2-methoxyphenol) .
- Computational validation : Compare experimental data with quantum mechanical calculations (e.g., Gaussian software) .
- Error analysis : Report uncertainties from instrumental limits (e.g., ±8.4 kJ/mol in gas-phase proton transfer equilibria) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
While specific toxicity data may be limited, general precautions include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Waste disposal : Classify as hazardous waste and incinerate via licensed facilities .
Advanced: How can biphenyl derivatives be functionalized for polymer chemistry applications?
Answer:
Functionalization strategies include:
- Photoinitiation : Use biphenyl ketones (e.g., [1,1'-biphenyl]-2-yl(phenyl)methanone) to generate radicals for polymerization .
- Crosslinking : Introduce vinyl or acrylate groups via esterification or Mitsunobu reactions .
- Electrochemical methods : Flow chemistry setups enable efficient scale-up of methoxy-substituted biphenyl synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
